Product packaging for 4-Benzylthioquinazoline(Cat. No.:CAS No. 6956-67-8)

4-Benzylthioquinazoline

Número de catálogo: B6419532
Número CAS: 6956-67-8
Peso molecular: 252.3 g/mol
Clave InChI: QJZTVGMLKDNEMO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

4-Benzylthioquinazoline is a chemical compound with the CAS Number 6956-67-8 and a molecular formula of C15H12N2S . It belongs to the quinazoline class of heterocyclic compounds, which are characterized by a fused benzene ring and pyrimidine ring system and are widely investigated for their diverse biological activities . This compound is of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. While research on the exact molecule is ongoing, scientific studies on closely related 2-benzylthio-quinazoline-4(3H)-one derivatives have demonstrated promising biological profiles. These related compounds have been synthesized and evaluated as non-classical antifolates, showing potent in vitro inhibition of dihydrofolate reductase (DHFR) , an established target for anticancer and antimicrobial drugs . Some methoxylated 2-benzylthio-quinazoline-4(3H)-ones have exhibited broad-spectrum antitumor activity against several cancer cell lines and antimicrobial activity comparable to standard drugs . The quinazoline scaffold is a privileged structure in drug discovery, with several approved drugs targeting various diseases, including cancer . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2S B6419532 4-Benzylthioquinazoline CAS No. 6956-67-8

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-benzylsulfanylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c1-2-6-12(7-3-1)10-18-15-13-8-4-5-9-14(13)16-11-17-15/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZTVGMLKDNEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50289883
Record name 4-Benzylthioquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6956-67-8
Record name NSC65066
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65066
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Benzylthioquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Benzylthioquinazoline and Its Analogues

Conventional Synthetic Routes to 4-Benzylthioquinazoline

Traditional methods for synthesizing the this compound core often rely on foundational organic chemistry reactions, primarily involving the construction and subsequent modification of a quinazoline (B50416) ring system.

A primary and straightforward method for the synthesis of this compound involves the S-alkylation of a pre-formed thioxoquinazoline precursor. The most direct route is the reaction of 4-mercaptoquinazoline with benzyl (B1604629) chloride. This reaction is a nucleophilic substitution where the sulfur atom of the mercapto group attacks the benzylic carbon of benzyl chloride, displacing the chloride and forming the desired thioether linkage.

This alkylation strategy is broadly applicable to a variety of thioxo- and mercapto-quinazoline derivatives. For instance, various 2-thioxoquinazolin-4-one compounds can be effectively alkylated at the sulfur atom. The general procedure involves treating the thioxo-compound with a base, such as potassium carbonate, in a polar aprotic solvent like DMF. The base deprotonates the thiol or thione group, generating a more nucleophilic thiolate anion. Subsequent addition of an appropriate alkyl halide, such as benzyl bromide or a substituted benzyl chloride, leads to the formation of the corresponding S-alkylated product. This method allows for the introduction of a wide array of benzyl and other alkyl groups onto the quinazoline scaffold.

Table 1: Examples of S-Alkylation of Thioxoquinazoline Derivatives

Starting Material Alkylating Agent Base/Solvent Product Reference
4-Mercaptoquinazoline Benzyl chloride Not specified 4-Benzylthio-quinazoline
3-Butyl-2,3-dihydro-6-methyl-2-thioxoquinazolin-4(1H)-one 2-Methylbenzyl bromide K₂CO₃ / DMF 3-Butyl-6-methyl-2-(2-methylbenzylthio)-quinazolin-4(3H)-one
3-Butyl-2,3-dihydro-6-methyl-2-thioxoquinazolin-4(1H)-one 4-Chlorobenzyl chloride K₂CO₃ / DMF 3-Butyl-2-(4-chlorobenzylthio)-6-methyl-3H-quinazolin-4-one
3-Butyl-2,3-dihydro-6-methyl-2-thioxoquinazolin-4(1H)-one 4-Nitrobenzyl bromide K₂CO₃ / DMF 3-butyl-6-methyl-2-(4-Nitrobenzylthio)quinazolin-4(3H)-one

An alternative and widely used approach to construct the core quinazoline ring system with the necessary sulfur functionality involves condensation reactions. A key method is the reaction of an anthranilic acid derivative, often the methyl ester, with a dithiocarbamic acid derivative.

In one such synthesis, benzyl amine is first reacted with carbon disulfide and sodium hydroxide (B78521) to generate a sodium dithiocarbamate (B8719985) salt. This salt is then methylated with dimethyl sulphate to produce a stable dithiocarbamic acid methyl ester. This intermediate is subsequently condensed with methyl anthranilate in a solvent like ethanol. The reaction proceeds through a thiourea (B124793) intermediate, which then undergoes intramolecular cyclization upon heating to yield the 3-benzyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one. This thioxo-quinazolinone is a versatile precursor that can be further alkylated as described previously. A similar condensation can be achieved by refluxing methyl anthranilate and a suitable dithiocarbamic acid in the presence of anhydrous potassium carbonate.

Advanced Synthetic Approaches and Process Optimization

To overcome the limitations of conventional methods, such as long reaction times and harsh conditions, more advanced synthetic strategies have been developed. These focus on increasing reaction efficiency, enabling the synthesis of more complex molecules, and adhering to the principles of green chemistry.

Microwave irradiation (MWI) has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, improved product yields, and often cleaner reactions with fewer byproducts. The application of MWI has been successfully extended to the synthesis of quinazoline and quinazolinone derivatives.

For example, the synthesis of 2-alkylthio-4-aminoquinazolines has been achieved through a microwave-assisted cyclization of o-fluorobenzonitriles with S-alkyl isothiouronium salts, a process that significantly improves product yields. Similarly, complex fused quinazoline systems, such as thiazolo[5,4-f]quinazolin-9(8H)-ones, have been efficiently prepared using microwave-assisted steps, particularly in the cyclization of formimidamide precursors with various amines, with reaction times as short as 6 to 10 minutes. The synthesis of 4-phenylquinazolin-2(1H)-one derivatives, which took 8-10 hours with conventional heating to achieve yields of 25-86%, was completed in just 30-45 minutes under microwave irradiation at 140 °C, with comparable or improved yields (31-92%). This demonstrates the capacity of MWI to significantly accelerate and optimize the synthesis of quinazoline-based scaffolds.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 4-Phenylquinazolin-2(1H)-ones

Entry Reactant (2-aminobenzophenone) Method Time Yield (%) Reference
1a 2-Amino-5-chlorobenzophenone Conventional 8 h 86
Microwave 30 min 92
1b 2-Amino-2'-chlorobenzophenone Conventional 10 h 25
Microwave 45 min 31
1f 2-Amino-5-nitrobenzophenone Conventional 8 h 75
Microwave 30 min 80

The synthesis of complex quinazoline analogues often requires rational, multi-step synthetic sequences that allow for the controlled introduction of various functional groups. These schemes provide the flexibility needed to build libraries of compounds with diverse substitutions.

A representative multi-step synthesis starts with a simple precursor like benzyl amine, which is converted into

Chemical Reactivity and Derivatization Strategies

Chemical Transformations of the 4-Thioether Moiety

The 4-benzylthio group is a key functional handle for modifying the quinazoline (B50416) scaffold. Its reactivity is centered on the carbon-sulfur bond and the sulfur atom itself.

One of the primary transformations is the displacement of the benzylthio group via nucleophilic aromatic substitution (SNAr) . The C4 position of the quinazoline ring is electron-deficient (electrophilic), a characteristic enhanced by the two ring nitrogens. mdpi.com This facilitates attack by various nucleophiles, leading to the substitution of the benzylthio moiety. For instance, reactions with amines like sodamide or hydrazine (B178648) can yield 4-amino and 4-hydrazino quinazolines, respectively. nih.gov

Another significant reaction is the hydrazinolysis of the thioether. Studies on related 2-thioether quinazolinone derivatives have shown that treatment with hydrazine hydrate (B1144303) can cleave the C-S bond to afford the corresponding hydrazine derivatives. nih.gov This reaction is crucial for creating intermediates that can be further cyclized into new heterocyclic systems fused to the quinazoline core. nih.gov

Alkylation of the corresponding quinazoline-4-thione is the common method to synthesize 4-thioethers like 4-benzylthioquinazoline. nih.govnih.gov This involves the reaction of the thione with an appropriate alkyl halide, such as benzyl (B1604629) bromide, in the presence of a base. nih.gov The reactivity of the resulting thioether is then exploited for further diversification.

Substitution Patterns on the Quinazoline Ring System and Their Influence on Reactivity

The reactivity of the this compound molecule can be finely tuned by introducing various substituents onto the quinazoline ring system. The nature and position of these substituents have a profound impact on the electronic properties of the ring and, consequently, on the reactivity at the C4 position. mdpi.com

Structure-activity relationship (SAR) studies on quinazoline derivatives reveal that substitutions at positions 2, 6, and 8 are particularly significant. mdpi.com For example, the introduction of electron-withdrawing groups, such as a chloro group at the 7-position, has been shown to enhance the cytotoxic effects of certain quinazoline hybrids. dovepress.com This increased biological activity often correlates with increased chemical reactivity, likely by making the quinazoline core more electrophilic.

Conversely, electron-donating groups on the benzene (B151609) portion of the ring would be expected to decrease the electrophilicity of the C4 carbon, potentially slowing down nucleophilic substitution reactions at this position. The order of reactivity for electrophilic substitution on the quinazoline ring itself is predicted to be at positions 8 > 6 > 5 > 7, with nitration being a known example. nih.gov This inherent reactivity pattern can be modulated by existing substituents, thereby influencing subsequent derivatization strategies.

Computational studies, such as those using Density Functional Theory (DFT), have provided quantitative insights into this reactivity. For 2,4-dichloroquinazoline (B46505) precursors, calculations show that the carbon atom at position 4 has a larger Lowest Unoccupied Molecular Orbital (LUMO) coefficient, confirming it as the more electrophilic center and the preferred site for nucleophilic attack compared to the C2 position. mdpi.com This principle underpins the regioselective synthesis of many 4-substituted quinazoline derivatives. mdpi.com

Design and Synthesis of Hybrid and Conjugate Structures

The this compound scaffold serves as a valuable building block for the design and synthesis of more complex hybrid and conjugate molecules, aiming to combine its chemical features with those of other pharmacologically active moieties. dntb.gov.uarsc.org A common strategy involves using a quinazoline thione as a precursor, which is then linked to another molecule via a thioether bridge. tandfonline.comresearchgate.net

This approach has led to the creation of a wide array of hybrid structures:

Quinazolinone-Triazole Hybrids: Several research groups have synthesized hybrids linking a quinazolinone core to a triazole ring through a thioether linkage. rsc.orgtandfonline.comnih.gov For example, 2-mercapto-quinazolin-4(3H)-one can be reacted with a halo-methyl-triazole to form the desired conjugate. tandfonline.com These hybrids have been explored for various biological activities. nih.govnih.gov

Quinazoline-Thiadiazole Hybrids: Novel quinazolinone derivatives have been linked to 1,3,4-thiadiazole (B1197879) moieties, again using the thioether connection, to explore their potential as new medicinal agents. omicsonline.org

Quinazoline-Urea Hybrids: In a different synthetic design, quinazoline-4(3H)-one has been linked to urea (B33335) functionalities to create potential enzyme inhibitors. dovepress.com

Quinazoline-Triazolo[4,3-a]pyridine Hybrids: Quinazoline thioether derivatives have also been conjugated with the 1,2,4-triazolo[4,3-a]pyridine system, yielding compounds with notable antimicrobial properties. acs.org

The synthesis of these hybrids often involves multi-step reactions, starting with the construction of the core quinazoline ring, followed by the introduction of the thione group, and finally, the alkylation of the sulfur atom to form the thioether bridge to the desired conjugate partner. nih.govdovepress.com

Investigation of Electronic Effects on Chemical Reactivity and Stability

The chemical reactivity and stability of this compound are governed by fundamental electronic effects within its molecular structure. khanacademy.org The quinazoline ring system is aromatic, but the presence of two nitrogen atoms in the pyrimidine (B1678525) ring introduces significant electronic perturbations compared to a simple naphthalene (B1677914) system.

Inductive and Resonance Effects: The nitrogen atoms are more electronegative than carbon and exert a strong electron-withdrawing inductive effect (-I effect) on the ring. This effect is most pronounced at the adjacent carbon atoms, C2 and C4, contributing to their electrophilicity. mdpi.com Furthermore, resonance delocalization of the lone pair electrons on the nitrogens affects the electron density throughout the heterocyclic system. The polarization of the N3-C4 double bond is a key feature that makes C4 highly susceptible to nucleophilic attack. mdpi.com

Computational Analysis: Modern computational methods provide a deeper understanding of these electronic effects. DFT calculations have been instrumental in quantifying the electrophilicity of different positions on the ring. As mentioned, the higher LUMO coefficient at C4 compared to C2 in dichloro-quinazoline precursors provides a clear theoretical rationale for the observed regioselectivity in SNAr reactions. mdpi.com These calculations confirm that the electronic structure, not just steric hindrance, directs the outcome of chemical transformations. These theoretical models are invaluable for predicting the reactivity of new derivatives and for designing novel synthetic pathways. mdpi.com

Structure Activity Relationship Sar Studies of 4 Benzylthioquinazoline Derivatives

Elucidation of Key Pharmacophoric Requirements for Biological Activitymdpi.comnih.govmdpi.comscielo.br

The fundamental structure of 4-benzylthioquinazoline consists of a quinazoline (B50416) core linked to a benzyl (B1604629) group via a sulfur atom at the 4-position. SAR studies aim to identify the essential molecular features, or pharmacophore, responsible for the compound's interaction with biological targets. mdpi.comnih.govmdpi.comscielo.br The quinazoline core itself is a recognized scaffold in medicinal chemistry, known to be a building block for molecules with selective biological activities. mdpi.com The development of pharmacophore models helps in designing new derivatives with potentially enhanced potency and selectivity. nih.govscielo.br

Importance of the 4-Thio Function and its Influence on Target Interaction

The thioether linkage at the 4-position of the quinazoline ring is a critical determinant of the biological activity of this class of compounds. Several studies have highlighted that the presence and nature of this sulfur-containing group significantly impact how the molecule interacts with its biological target. researchgate.net For instance, a series of novel 4-thioquinazoline derivatives containing a chalcone (B49325) moiety demonstrated that this structural feature was key to their antiviral activity against the tobacco mosaic virus (TMV). researchgate.net

Impact of Substituents on the Benzyl Moiety on Biological Potency

Substituents on the benzyl portion of the this compound molecule play a significant role in modulating its biological potency. The nature, position, and electronic properties of these substituents can dramatically alter the compound's activity.

For example, in a study of nitroquinoxaline derivatives, the type of substituent on the benzyl ring directly correlated with the molecule's ability to interact with DNA. The order of effectiveness for DNA structural modulation was found to be -I > -CF3 > -Br > -Me > -OMe > -OH, which is largely influenced by the polarity of the substituent. nih.gov The most hydrophobic derivative, with a para-iodo benzyl group, caused the most significant disruption of DNA base pairing. nih.gov This suggests that hydrophobic effects of the benzyl para-substituents are a major driver of their biological action. nih.gov

Similarly, in a series of quinazoline derivatives with anticancer activity, the variation and placement of substituents on the S-benzyl ring affected their cytotoxicity. researchgate.net The presence of a cyano (CN) group, particularly in the ortho position, enhanced the anticancer activity. researchgate.net Conversely, incorporating a methoxy (B1213986) group did not improve cytotoxicity compared to the unsubstituted parent compound. researchgate.net These findings underscore the critical role of the benzyl moiety's substitution pattern in fine-tuning the biological potency of this compound derivatives.

Role of Substituents on the Quinazoline Core (e.g., at C-2, C-3, C-6)

Modifications to the quinazoline core itself, at positions such as C-2, C-3, and C-6, are crucial in determining the biological activity and selectivity of this compound derivatives. nih.gov Research has consistently shown that substituents at these positions can significantly enhance or diminish the compound's therapeutic potential. nih.gov

For instance, the introduction of different groups at the 6-position of the quinazoline ring can influence anticancer and antimicrobial activities. nih.gov Halogens or electron-rich groups at this position have been shown to promote these effects. nih.gov In one study, the presence of a 6-chloro or 6,7-dimethoxy group on the quinazolinone core was important for the antioxidant and enzyme inhibitory activities of the synthesized derivatives. mdpi.com Specifically, the 6,7-dimethoxy-3-(4-nitrophenyl)quinazolin-4(3H)-one core was identified as important for dual enzyme inhibition. mdpi.com

Substitutions at the C-2 and C-3 positions also have a profound impact. For example, the presence of an imidazole (B134444) group at the 2-position can lead to potent anti-inflammatory function. nih.gov In another study, the nature of the substituent at the C-3 position of the quinazolinone ring influenced antioxidant potency, with a 3-(3-CF3)phenyl group showing greater enhancement than a 3-(4-CF3)phenyl group. mdpi.com This highlights the importance of the substituent's position for biological activity.

Spatial and Electronic Considerations in Molecular Design

The design of new this compound derivatives with improved biological activity requires careful consideration of both spatial and electronic factors. These properties, including lipophilicity, the presence of electron-withdrawing or -donating groups, and the potential for hydrophobic interactions, are key to optimizing the molecule's interaction with its biological target.

Influence of Lipophilicity and Electron-Withdrawing/Donating Groups on Activity

The lipophilicity, or "fat-loving" nature, of a molecule, along with the electronic influence of its substituents, plays a pivotal role in its biological activity. nih.govnih.govmdpi.com An appropriate balance of lipophilicity is often necessary for a drug to effectively traverse cellular membranes and reach its target. mdpi.comnih.gov

The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the this compound scaffold can significantly alter its potency. In a study of nitroquinoxaline derivatives, the hydrophobicity of substituents on the benzyl moiety was directly correlated with their anticancer activity. nih.gov The order of activity (-I > -CF3 > -Br > -Me > -OMe > -OH) demonstrates that more hydrophobic and electron-withdrawing substituents can lead to greater biological effect. nih.gov This is likely due to enhanced hydrophobic interactions with the target molecule. nih.gov

Similarly, in a series of 1,3-diaryl-2-propen-1-ones, a quantitative structure-activity relationship (QSAR) analysis revealed a significant correlation between electronic, steric, and lipophilic parameters and their anti-inflammatory activity. nih.gov This underscores the importance of considering these physicochemical properties in the design of new, more potent derivatives.

Significance of Hydrophobic Interactions at Target Binding Sites

Hydrophobic interactions are a major driving force in the binding of ligands to their biological targets. researchgate.netnih.govnih.gov These interactions occur between nonpolar regions of the ligand and the target protein, contributing to the stability of the ligand-protein complex. researchgate.net

In the context of this compound derivatives, the benzyl group and other hydrophobic substituents are key contributors to these interactions. nih.gov The binding of these molecules to their target sites is often an entropy-driven process, where the displacement of water molecules from the binding pocket leads to a more stable complex. nih.gov For example, the potent anticancer activity of certain quinoxaline (B1680401) derivatives is directly correlated with the hydrophobic effects of the substituents on the benzyl ring. nih.gov

The hydrophobic surface areas of both the ligand and the target protein at the binding site are critical for this interaction. nih.gov Therefore, designing molecules with optimized hydrophobic surfaces can lead to enhanced binding affinity and, consequently, greater biological activity. This principle is fundamental to the rational design of new and more effective this compound-based therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analyses for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology employed in drug design to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com This approach quantifies the relationship by correlating physicochemical properties and structural features, known as molecular descriptors, with the observed activity, such as inhibitory concentrations (IC₅₀) or binding affinities (Kᵢ). mdpi.comnih.gov The ultimate goal of QSAR is to develop predictive models that can estimate the activity of new, unsynthesized compounds, thereby guiding lead optimization and prioritizing synthetic efforts. nih.govnih.gov

Three-dimensional QSAR (3D-QSAR) extends this principle by considering the three-dimensional properties of molecules. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are central to 3D-QSAR. nih.govpitt.edu These methods calculate the steric and electrostatic fields (in CoMFA) and additional fields like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor (in CoMSIA) around a set of aligned molecules. nih.govpitt.edu The resulting field values are then correlated with biological activity using statistical methods like Partial Least Squares (PLS) to generate predictive models. pitt.edunih.gov

In the context of quinazoline derivatives, QSAR and 3D-QSAR studies have been instrumental in elucidating the structural requirements for various biological activities, including anticancer and antimicrobial effects. nih.govrsc.org By analyzing series of related quinazoline analogs, researchers have developed robust models that offer insights into optimizing the quinazoline scaffold for enhanced potency and selectivity. nih.govnih.gov

A crucial step in building a reliable 3D-QSAR model is the structural alignment of the compounds in the dataset, often guided by a template molecule with high activity or by docking the compounds into a target's active site. nih.govnih.gov The predictive power of these models is rigorously evaluated through internal validation (e.g., leave-one-out cross-validation, yielding a q² value) and external validation using a test set of compounds not included in model generation (yielding an r²_pred value). nih.govnih.gov A q² value greater than 0.5 is generally considered significant, indicating a model with good predictive ability. nih.gov

For instance, 3D-QSAR studies on quinazoline-4(3H)-one analogs as EGFR inhibitors resulted in statistically significant CoMFA and CoMSIA models. nih.gov The internal and external validation metrics for these models demonstrated their consistency and predictive power.

Interactive Data Table: Statistical Validation of 3D-QSAR Models for Quinazoline Derivatives

Model Typeq² (Cross-validated r²)r²_ncv (Non-cross-validated r²)r²_pred (External Validation)Field ContributionsReference
CoMFA (MK-0457 class)---Steric: 33%, Electrostatic: 67% nih.gov
CoMSIA (MK-0457 class)0.6050.8820.826Not Specified nih.gov
CoMFA (Quinazolin-4-one analogs)0.5700.855-Steric: 56.4%, Electrostatic: 43.6% nih.gov
CoMSIA (Quinazolin-4-one analogs)0.5990.895-Steric: 11.2%, Electrostatic: 31.5%, Hydrophobic: 44.5%, H-bond Donor: 12.8% nih.gov
CoMSIA (Quinazolines for osteosarcoma)0.630.987-Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor nih.gov

Table Notes: q² is the leave-one-out cross-validated correlation coefficient. r²_ncv is the non-cross-validated correlation coefficient. r²_pred is the predictive correlation coefficient for the external test set. A hyphen (-) indicates the data was not specified in the source.

The primary output of 3D-QSAR studies, beyond statistical validation, is the generation of contour maps. nih.gov These maps visualize the regions in 3D space where modifications to the molecular structure are likely to impact biological activity. researchgate.net For example, a CoMSIA contour map analysis for MK-0457 derivatives targeting Aurora B kinase highlighted the importance of steric and electrostatic effects for inhibitory action. nih.gov Similarly, for GSK1070916 derivatives, electronegative groups with hydrogen bond donating capacity were shown to be crucial for activity. nih.gov For another class, the SNS-314 derivatives, hydrophobic favorable substituents were found to enhance inhibitory activity by interacting with a deep hydrophobic pocket in the target enzyme. nih.gov

These predictive models, validated by robust statistical methods and visualized through contour maps, provide a rational basis for the design of novel this compound derivatives with potentially improved therapeutic activity. nih.govrsc.org

Molecular Mechanism of Action Studies

Enzyme Inhibition Profiles and Target Identification

The therapeutic potential of quinazoline (B50416) derivatives, including 4-benzylthioquinazoline, stems from their ability to interact with and inhibit a range of biological targets. These interactions can disrupt cellular processes crucial for the survival and proliferation of pathological cells. Research has identified several key enzymes that are inhibited by this class of compounds, spanning from those involved in nucleotide synthesis to those critical for signal transduction and metabolic regulation.

Dihydrofolate Reductase (DHFR) Inhibition Mechanisms and Binding Specificity

Dihydrofolate reductase (DHFR) is a crucial enzyme in folate metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). nih.govmdpi.com THF and its derivatives are essential for the de novo synthesis of purines, thymidylate, and certain amino acids, making DHFR a key target for anticancer and antimicrobial therapies. nih.govmdpi.comresearchgate.net The inhibition of DHFR leads to a depletion of the cellular THF pool, which in turn halts DNA synthesis and cell growth. mdpi.comresearchgate.net

Quinazoline-based compounds, particularly those with a thioether linkage, have been investigated as nonclassical antifolates that inhibit DHFR. Unlike classical antifolates such as methotrexate, these lipophilic molecules can often enter cells without relying on folate transport systems. researchgate.net Studies on 2-mercapto-quinazolin-4-one analogs have shown that the quinazolinone nucleus is a critical pharmacophoric feature for DHFR inhibition. nih.govresearchgate.net

For instance, a derivative of 2-mercapto-quinazolin-4-one, compound 24 , which features a 2-benzyl-thio functional group, demonstrated notable DHFR inhibitory potency with an IC₅₀ value of 0.30 μM. nih.gov Molecular modeling studies suggest that these compounds bind to key amino acid residues within the DHFR active site, such as Glu30, Phe31, and Phe34, mimicking the binding of the natural substrate or classical inhibitors like methotrexate. nih.gov Another study highlighted compound 37 , a quinazolinone derivative, as a remarkable DHFR inhibitor with an IC₅₀ of 0.03 μM. nih.gov

CompoundTarget EnzymeIC₅₀ (μM)Reference
Compound 24 (2-benzyl-thio quinazolinone analog)DHFR0.30 nih.gov
Compound 37 (quinazolinone derivative)DHFR0.03 nih.gov
Methotrexate (Reference)DHFR0.08 nih.gov

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation, initiates signaling cascades controlling cell proliferation, survival, and migration. brieflands.comtandfonline.com Dysregulation of EGFR through overexpression or mutation is a hallmark of many cancers, making its tyrosine kinase (TK) domain a prime target for cancer therapy. brieflands.comtandfonline.com The quinazoline scaffold is the backbone of several clinically approved EGFR-TK inhibitors, such as gefitinib (B1684475) and erlotinib. tandfonline.comekb.eg

Research has confirmed that quinazoline derivatives can potently inhibit EGFR-TK. brieflands.com One study on new 2-mercapto-quinazolin-4-one analogs identified compound 24 , featuring a 2-benzyl-thio group, as a potent EGFR-TK inhibitor with an IC₅₀ of 13.40 nM, which was more potent than the reference drug gefitinib (IC₅₀ = 18.14 nM). nih.gov Molecular docking simulations revealed that this compound likely binds to the ATP-binding site of the kinase domain, interacting with key residues like Lys745 through π-π stacking. nih.gov Other quinazolinone derivatives have also shown significant EGFR inhibition; for example, compound 5k had an IC₅₀ of 10 nM. tandfonline.com These findings underscore the potential of the benzylthio-quinazoline structure to effectively block EGFR signaling.

CompoundTarget EnzymeIC₅₀ (nM)Reference
Compound 24 (2-benzyl-thio quinazolinone analog)EGFR-TK13.40 nih.gov
Compound 5k (3-methyl-quinazolinone derivative)EGFR-TK10 tandfonline.com
Gefitinib (Reference)EGFR-TK18.14 nih.gov
Erlotinib (Reference)EGFR-TK2 brieflands.com

Inhibition of Other Kinases (e.g., Aurora Kinases, CDK-4, RET Kinase)

Beyond EGFR, the versatile quinazoline scaffold has been adapted to inhibit other protein kinases implicated in cancer.

Aurora Kinases: These are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many tumors. Quinazoline-based compounds have been developed as Aurora kinase inhibitors, demonstrating that this scaffold can be tailored to target these mitotic enzymes.

Cyclin-Dependent Kinase 4 (CDK-4): CDK4, in complex with cyclin D, controls the G1-S phase transition of the cell cycle, a critical checkpoint that is often dysregulated in cancer. nih.govnih.gov Several quinazolinone-based compounds have been identified as potent and selective CDK4 inhibitors. For example, Cink4T, a quinazolinone derivative, was found to inhibit CDK4 with an IC₅₀ value of 0.47 μM. nih.gov Another series of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives also showed selective CDK4 inhibition, with one compound achieving an IC₅₀ of 0.01 μM. nih.gov Recently, Iambic Therapeutics disclosed quinazoline compounds that inhibit CDK4/cyclin D1 with IC₅₀ values under 200 nM. bioworld.com

RET Kinase: The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase. nih.govxiahepublishing.com Activating mutations and fusions in RET are oncogenic drivers in various cancers, including thyroid and lung cancers. nih.govxiahepublishing.com Non-selective multi-kinase inhibitors (MKIs) have shown some activity against RET but are often limited by off-target toxicities. nih.gov This has spurred the development of selective RET inhibitors. xiahepublishing.comoaes.cc Notably, the 2-benzylthioquinazoline scaffold has been specifically implicated in the inhibition of RET-tyrosine kinase, highlighting another important target for this class of compounds.

Inhibition of Enzymes in One-Carbon Metabolism (e.g., Thymidylate Synthase, Serine Hydroxymethyltransferase (SHMT), Methylenetetrahydrofolate Dehydrogenase (MTHFD))

One-carbon metabolism is a network of interconnected pathways essential for nucleotide synthesis, amino acid homeostasis, and methylation reactions. Besides DHFR, other enzymes in this network are also potential targets for cancer therapy.

Thymidylate Synthase (TS): TS catalyzes the final step in the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA. Inhibition of TS leads to "thymineless death" in proliferating cells. Benzoquinazoline analogues have been developed as potent, noncompetitive inhibitors of human thymidylate synthase, demonstrating that the broader quinazoline family can effectively target this enzyme.

Serine Hydroxymethyltransferase (SHMT): SHMT catalyzes the reversible conversion of serine and THF to glycine (B1666218) and 5,10-methylene-THF, representing a major source of one-carbon units. mdpi.com The mitochondrial isoform, SHMT2, is often upregulated in cancers. Antifolates such as pemetrexed (B1662193) have been shown to inhibit SHMT2, suggesting that other antifolate compounds based on the quinazoline scaffold could also interact with this target. mdpi.com

Methylenetetrahydrofolate Dehydrogenase (MTHFD): MTHFD enzymes, particularly the mitochondrial MTHFD2 isoform, are also involved in one-carbon metabolism and are overexpressed in many cancers. While direct inhibition by a this compound has not been detailed, the development of inhibitors for MTHFD highlights the therapeutic strategy of targeting multiple nodes within the one-carbon metabolic network, a strategy where quinazoline-based antifolates already play a role through DHFR and TS inhibition.

Modulation of Metabolic Enzymes (e.g., COX-2, LDHA, α-Glucosidase, α-Amylase)

Recent studies have expanded the inhibitory profile of benzylthio-quinazoline derivatives to include other metabolic enzymes linked to cancer and other diseases. A series of 3-aryl-2-(benzylthio)quinazolin-4(3H)-ones were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), lactate (B86563) dehydrogenase A (LDHA), α-glucosidase, and α-amylase. mdpi.comnih.govresearchgate.net

COX-2 and LDHA: COX-2 is an enzyme involved in inflammation, while LDHA is a key enzyme in anaerobic glycolysis (the Warburg effect), both of which are implicated in cancer progression. mdpi.comnih.gov While none of the tested benzylthio-quinazolinones were more potent than reference inhibitors, two derivatives, 3a and 3g , were identified as the most active against both enzymes. mdpi.comnih.govresearchgate.net

α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing hyperglycemia, a condition that can contribute to cancer etiology. mdpi.comnih.gov In this context, several 2-(benzylthio)quinazolin-4(3H)-one derivatives were identified as potent inhibitors. Specifically, compounds 3h , 5a , and 5h were found to be more potent dual inhibitors of α-amylase and α-glucosidase than the reference compound quercetin. mdpi.comnih.govresearchgate.net

Compound SeriesTarget EnzymeFindingReference
3-Aryl-2-(benzylthio)quinazolin-4(3H)-onesCOX-2, LDHACompounds 3a and 3g were the most active derivatives. mdpi.com, nih.gov, researchgate.net
3-Aryl-2-(benzylthio)quinazolin-4(3H)-onesα-Amylase, α-GlucosidaseCompounds 3h , 5a , and 5h were potent dual inhibitors, surpassing quercetin. mdpi.com, nih.gov, researchgate.net

Cellular Pathway Modulation

The inhibition of key enzymes by this compound and its analogs translates into the modulation of critical cellular signaling pathways, ultimately leading to anticancer effects such as cell cycle arrest and apoptosis.

For example, the inhibition of EGFR-TK by quinazoline derivatives blocks downstream signaling through the MAPK and Akt pathways, which are central to cell growth and survival. ekb.eg This disruption has been shown to induce a delay in cell cycle progression, causing an arrest in the G1 phase and a partial block in the G2/M phase. ekb.eg

Similarly, quinazolinone-based CDK4 inhibitors directly cause cell cycle arrest at the G1/S checkpoint. nih.gov Dual inhibitors that also target tubulin polymerization can induce arrest at both the G0/G1 and M phases. nih.gov

Furthermore, studies on cytotoxic 3-aryl-2-(benzylthio)quinazolin-4(3H)-ones demonstrate that these compounds can induce apoptosis. mdpi.comnih.govresearchgate.net The mechanism involves the modulation of apoptosis-regulating proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), and the activation of both the intrinsic and extrinsic apoptosis pathways through the upregulation of initiator caspases-8 and -9 and the executioner caspase-3. mdpi.comnih.govresearchgate.net This culmination of pathway modulation highlights the multifaceted impact of this class of compounds on cancer cells.

Apoptosis Induction Pathways (e.g., Modulation of Bax and Bcl-2)

Quinazoline derivatives have been a focal point of cancer research due to their ability to induce programmed cell death, or apoptosis, in various cancer cell lines. A primary mechanism identified is the intrinsic pathway of apoptosis, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bax. The ratio of these proteins is a critical determinant of a cell's fate, and a shift towards a higher Bax/Bcl-2 ratio makes the cell more susceptible to apoptosis. nih.govnih.govnih.govnih.gov

Several studies on novel quinazoline derivatives have demonstrated their capacity to modulate this crucial ratio. For instance, a natural quinazoline derivative isolated from the marine sponge Hyrtios erectus was shown to induce apoptosis in human breast carcinoma (MCF-7) cells. nih.gov Treatment with this compound led to a significant increase in the Bax/Bcl-2 ratio, which was achieved by down-regulating the expression of the anti-apoptotic Bcl-2 protein and up-regulating the pro-apoptotic Bax protein. nih.govmdpi.com This shift is a key event that sensitizes the cell to apoptotic stimuli. nih.gov

Similarly, a newly synthesized phenyl chlormethine-quinazoline derivative was found to up-regulate the Bax/Bcl-2 ratio in hepatocellular carcinoma (HepG2) cells, both in vitro and in vivo. frontiersin.org This modulation was linked to the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. frontiersin.org Another study on a different set of quinazoline derivatives in gastric cancer cells (MGC-803) also reported a dose-dependent increase in Bax expression and a decrease in Bcl-2 expression. mdpi.com Furthermore, quinazolinedione derivatives were found to induce apoptosis in MCF-7 cells by downregulating Bcl-2. mdpi.com This consistent evidence across different quinazoline-based compounds highlights the modulation of the Bax/Bcl-2 pathway as a common mechanism for their pro-apoptotic and potential anti-cancer effects. nih.govmdpi.comfrontiersin.orgnih.gov

Table 1: Effect of Quinazoline Derivatives on Apoptosis-Related Proteins

Compound Class Cell Line Effect on Bcl-2 Effect on Bax Resulting Bax/Bcl-2 Ratio Reference
Natural Quinazoline Derivative MCF-7 (Breast Cancer) Down-regulation Up-regulation Increased nih.gov
Phenyl Chlormethine-Quinazoline Derivative HepG2 (Liver Cancer) Down-regulation Up-regulation Increased frontiersin.org
Novel Quinazoline Derivative MGC-803 (Gastric Cancer) Down-regulation Up-regulation Increased mdpi.com
Quinazolinedione Derivatives MCF-7 (Breast Cancer) Down-regulation Not specified Not specified mdpi.com

Endothelium-Dependent Signaling Pathways Leading to Vasorelaxation

The vascular endothelium is a critical regulator of vascular tone, releasing various factors that cause blood vessels to relax or contract. semanticscholar.orgnih.gov Endothelium-dependent vasorelaxation is primarily mediated by the release of nitric oxide (NO). nih.gov NO diffuses to the underlying vascular smooth muscle cells and activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). This cascade ultimately results in vasorelaxation. nih.govresearchgate.net

Research into quinazoline-based compounds has identified their potential as vasorelaxant agents, with some acting through endothelium-dependent mechanisms. A study on a series of quinazoline-based phosphodiesterase 5 (PDE5) inhibitors found that their vasorelaxant effect on rat pulmonary arteries was significantly reduced by inhibitors of the NO-sGC pathway. nih.govresearchgate.net This indicates that their mechanism involves potentiating the effects of NO. nih.gov By inhibiting PDE5, these compounds prevent the breakdown of cGMP, thereby amplifying the NO signal and promoting relaxation. nih.govresearchgate.net

However, it is noteworthy that not all quinazoline derivatives rely on the endothelium for their vasorelaxant effects. For example, the vasorelaxant effect of N-methyl-N-[(thiophen-2-yl)methyl]quinazoline-2,4-diamine on isolated mesenteric arteries was found to be unaffected by the removal of the endothelium, suggesting an endothelium-independent mechanism. researchgate.netnih.gov In contrast, a novel benzyl-furoquinoline, CIJ-3-2F, was shown to induce vasorelaxation through both endothelium-dependent and -independent pathways. The endothelium-dependent component was demonstrated to be mediated by the NO/cGMP pathway. nih.gov This dual mechanism suggests a complex interaction of some quinazoline-related structures with the vascular system.

Table 2: Role of Endothelium in Vasorelaxation by Quinazoline Derivatives

Compound Class Vascular Tissue Endothelium Dependence Implicated Pathway Reference
Quinazoline-based PDE5 Inhibitors Rat Pulmonary Artery Dependent NO-sGC-cGMP nih.govresearchgate.net
N-methyl-N-[(thiophen-2-yl)methyl]quinazoline-2,4-diamine Rat Mesenteric Artery Independent sGC/cGMP, KCa channels, Calcium entry inhibition researchgate.netnih.gov

Investigations of Direct Interactions with Other Biochemical Targets

Beyond the well-documented effects on apoptosis and vasorelaxation pathways, research has begun to uncover other direct biochemical targets for quinazoline derivatives. These findings open up new avenues for understanding their pharmacological profiles.

One significant target identified for a subset of quinazoline derivatives is Phosphodiesterase 5 (PDE5) . nih.govresearchgate.net As mentioned previously, compounds designed as PDE5 inhibitors showed selective vasorelaxant effects on pulmonary arteries. nih.gov Their mechanism involves direct inhibition of the PDE5 enzyme, which is responsible for the degradation of cGMP. By targeting PDE5, these compounds enhance the signaling of the NO/cGMP pathway, leading to vasodilation. This makes them potential candidates for conditions like pulmonary arterial hypertension. nih.govresearchgate.net

Another novel target that has been identified is Sirtuin 1 (Sirt1) , a type of protein deacetylase. A study investigating a new phenyl chlormethine-quinazoline derivative demonstrated that it could directly bind to Sirt1. frontiersin.org This interaction resulted in the downregulation of Sirt1 expression and activity. The inhibition of the Sirt1/caspase 3 signaling pathway was shown to be a key mechanism through which this compound induced apoptosis in hepatocellular carcinoma cells. This finding suggests that Sirt1 may be a promising therapeutic target for this class of quinazoline derivatives. frontiersin.org

These studies indicate that the quinazoline scaffold can be adapted to interact with a variety of biochemical targets, leading to a diverse range of pharmacological effects.

Preclinical Biological Activity of 4 Benzylthioquinazoline in in Vitro Systems

Antiproliferative and Antitumor Activities in Various Cancer Cell Lines

Derivatives of the benzylthio-quinazoline scaffold have demonstrated notable antiproliferative and antitumor effects in a variety of human cancer cell lines. While research on 4-benzylthioquinazoline itself is emerging, studies on closely related analogs provide significant insights into the potential of this chemical class as anticancer agents. ontosight.ai

A series of new methoxylated 2-benzylthio-quinazoline-4(3H)-ones were synthesized and evaluated for their in vitro antitumor activities. Among these, compounds designated as 40 and 64 exhibited broad-spectrum antitumor activity across several tumor cell lines. These compounds proved to be approximately 10 times more active than the reference drug 5-fluorouracil (B62378) (5-FU), with mean graph fifty (GI50 MG-MID) values of 2.2 µM and 2.4 µM, respectively. researchgate.net The GI50 is the concentration required to inhibit cell growth by 50%.

In another study, 2-Mercapto-3-benzyl-4-thioxo-6-iodo-3H-quinazoline (2 ) and 2-(2,4-dinitrophenyl)-3-benzyl-6-iodo-4(3H)-quinazolinone (9 ) were identified as the most active compounds in a series of 4(3H)-quinazolinone analogs. ijcce.ac.ir These compounds were among eight derivatives identified as active anticancer agents in an in vitro screening. ijcce.ac.ir The research underscores that the quinazoline (B50416) framework is a valuable scaffold for developing novel antitumor agents. ijpsjournal.com

Table 1: In Vitro Antiproliferative Activity of Benzylthio-Quinazoline Analogs
CompoundChemical ClassKey FindingsReference Cancer Cell LinesGI50 / IC50Reference
Compound 40 & 64 2-Benzylthio-quinazoline-4(3H)-oneBroad-spectrum antitumor activity; ~10-fold more active than 5-FU.Various tumor cell lines2.2 µM & 2.4 µM (GI50 MG-MID) researchgate.net
Compound 2 2-Mercapto-3-benzyl-4-thioxo-6-iodo-3H-quinazolineIdentified as a potent anticancer agent in the series.Not specifiedNot specified ijcce.ac.ir
Compound 9 2-(2,4-Dinitrophenyl)-3-benzyl-6-iodo-4(3H)-quinazolinoneIdentified as a potent anticancer agent in the series.Not specifiedNot specified ijcce.ac.ir

Antimicrobial Spectrum and Potency against Bacterial and Fungal Strains

The quinazoline scaffold is a recognized pharmacophore in the development of antimicrobial agents, with various derivatives showing activity against both bacteria and fungi. ijpsjournal.com The potential of this compound as an antimicrobial agent is supported by studies on its broader chemical family. ontosight.ai

A study on a series of 2,3,6-substituted-quinazolin-4-ones, which includes the 2-benzylthio moiety, identified several compounds with significant antimicrobial properties. Specifically, compounds 34 , 56 , and 66 from this series demonstrated a broad spectrum of antimicrobial activity that was comparable to the standard antibiotics Gentamicin and Ciprofloxacin. researchgate.net

Further research into quinazoline derivatives has highlighted their antifungal potential. For instance, 6-bromo-4-ethoxyethylthio quinazoline was found to possess high antifungal activity against various plant pathogenic fungi, with EC50 values (the concentration that causes 50% of maximum effect) ranging from 17.47 to 70.79 µg/mL. nu.ac.th While not this compound itself, this demonstrates that substitutions on the quinazoline core can yield potent antifungal agents. nu.ac.th The term antimicrobial spectrum refers to the range of microorganisms that an agent can inhibit or kill. researchgate.net The minimum inhibitory concentration (MIC) is a key measure of potency, representing the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. researchgate.netresearchgate.netresearchgate.net

Table 2: Antimicrobial Activity of Quinazolinone Analogs
Compound(s)Chemical ClassActivityComparisonStrainsMIC/EC50Reference
34, 56, 66 2,3,6-Substituted-quinazolin-4-oneBroad-spectrum antimicrobialComparable to Gentamicin & CiprofloxacinNot specifiedNot specified researchgate.net
6-bromo-4-ethoxyethylthio quinazoline Thio-quinazoline derivativeAntifungalNot applicablePlant pathogenic fungi17.47-70.79 µg/mL (EC50) nu.ac.th

Antioxidant Activity in Cell-Free and Cellular Assays

Quinazoline derivatives have been investigated for their antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases. mdpi.com Research on 2-substituted quinazolin-4(3H)-ones indicates that the antioxidant capacity is highly dependent on the nature of the substituent. nih.gov

Activities Relevant to Neurodegenerative Disorders (e.g., Cholinesterase Inhibition, β-Amyloid Aggregation Modulation)

The quinazoline scaffold has emerged as a promising framework for designing multi-target agents for neurodegenerative conditions like Alzheimer's disease (AD). mdpi.comnih.gov Research has focused on the ability of quinazoline derivatives to inhibit key enzymes like cholinesterases and to modulate the aggregation of β-amyloid (Aβ) peptides. mdpi.comresearchgate.net

Cholinesterase Inhibition: Several studies have reported the synthesis of quinazoline derivatives with significant in vitro inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). mdpi.comspandidos-publications.com For example, a series of 2,3-dihydroquinazolin-4(1H)-one derivatives showed activity against both enzymes, with some compounds exhibiting potency comparable to or greater than the standard drug galantamine. ijcce.ac.ir Specifically, compound 4c (6,8-dibromo-2-(3-bromo-4-chloro-phenyl)-2,3-dihydro-1H-quinazolin-4-one) was identified as a potent dual inhibitor with IC50 values of 3.7 µM for AChE and 13.7 µM for BChE. ijcce.ac.ir Another study on quinoline-thiosemicarbazone hybrids identified compound 5b as a lead inhibitor of AChE with an IC50 of 0.12 µM, which is five times more potent than galantamine. spandidos-publications.com

β-Amyloid Aggregation Modulation: The aggregation of Aβ peptide is a central event in AD pathogenesis. nih.gov Quinazoline derivatives have been shown to interfere with this process. A study on 2,4-diaminoquinazolines (DAQs) found nine compounds that demonstrated anti-Aβ aggregation properties equal to or exceeding those of reference agents like curcumin (B1669340) and resveratrol. mdpi.com Another quinazoline derivative, compound 14 , was found to possess potent Aβ accumulation inhibition potential in addition to its enzyme inhibitory effects. nih.gov

Table 3: Neuroprotective Activities of Quinazoline Scaffolds in Vitro
Compound/ClassTargetActivityKey FindingsIC50 / % InhibitionReference
Compound 4c AChE / BChEDual InhibitionPotent dual inhibitor.AChE: 3.7 µM, BChE: 13.7 µM ijcce.ac.ir
Compound 5b AChEInhibition5-fold more potent than galantamine.0.12 µM spandidos-publications.com
2,4-Diaminoquinazolines Aβ AggregationInhibitionActivity exceeded reference agents.Not specified mdpi.com
Compound 14 Aβ AccumulationInhibitionPotent inhibition of Aβ accumulation.Not specified nih.gov

Anti-Inflammatory Effects in Cellular Models

The quinazoline core is recognized for its anti-inflammatory potential, with many derivatives showing efficacy in various in vitro models of inflammation. researchgate.netijpsjournal.com These compounds often target key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling cascade. brieflands.com

One notable quinazoline derivative, QNZ (EVP4593), functions as a potent NF-κB inhibitor. brieflands.comresearchgate.net In a cellular model of neuroinflammation using lipopolysaccharide (LPS)-stimulated PC12 cells, pretreatment with QNZ significantly enhanced cell viability and restored the levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α, thereby relieving cellular inflammation. researchgate.net Similarly, in LPS-activated RAW 264.7 macrophage cells, a common in vitro model for screening anti-inflammatory candidates, certain novel quinazolinone derivatives demonstrated significant inhibition of the inflammatory mediator nitric oxide (NO). unar.ac.id For instance, compounds 13b and 14a showed superior inhibition of NO compared to the standard drug celecoxib. unar.ac.id These studies highlight the capacity of the quinazoline scaffold to modulate inflammatory responses in cellular systems, primarily through the inhibition of pro-inflammatory mediators and signaling pathways. researchgate.netunar.ac.id

Vasorelaxant Properties in Isolated Tissue Studies

Quinazoline alkaloids and their synthetic derivatives have been shown to possess vasorelaxant properties in ex vivo studies using isolated vascular tissues. wjpsronline.comijprajournal.com This activity is often evaluated on arterial rings, such as the rat thoracic aorta, pre-contracted with agents like phenylephrine. wjpsronline.comencyclopedia.pub

In one study, a series of novel quinazolinone derivatives were synthesized and all tested compounds displayed vasorelaxant effects on isolated rat thoracic aorta. wjpsronline.com The potency of these compounds, measured as IC50 values, varied, with some derivatives showing potency comparable to acetylcholine. Specifically, compounds 2a , 2g , 2n , and 2p had IC50 values of -6.00, -7.31, -7.15, and -7.77 (expressed as log[M]), respectively, which were similar to that of acetylcholine (-7.13). wjpsronline.com Another investigation into 4-phenylquinazolin-2(1H)-one derivatives also reported concentration-dependent vasorelaxant effects. Compound 2f from this series was the most potent, with an IC50 of 3.41 µM, and its effect was found to be dependent on the presence of an intact endothelium, suggesting a mechanism involving endothelium-derived relaxing factors like nitric oxide.

Anticonvulsant Activity in In Vitro Models

The quinazolinone core is a well-established scaffold in the search for new anticonvulsant drugs, with numerous derivatives showing efficacy in preclinical in vivo models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. ijpsjournal.com However, specific data from in vitro models, which are crucial for elucidating mechanisms of action at the molecular level (e.g., interaction with ion channels or receptors), are less commonly reported for this class in the available literature.

In silico molecular docking studies often precede or complement in vivo testing. These computational models predict the binding affinity of quinazolinone derivatives to targets like the GABA-A receptor, a key player in seizure modulation. For instance, a molecular docking study of twenty novel quinazolinone derivatives against the GABA-A receptor (PDB ID: 4COF) showed that several compounds had high binding affinity, with the top performer exhibiting a binding energy of –9.3 kcal/mol, suggesting a strong potential to modulate GABAergic signaling.

While these computational and in vivo results are promising, direct experimental evidence from in vitro anticonvulsant assays (e.g., patch-clamp electrophysiology on specific ion channels or radioligand binding assays) for this compound or its close analogs is not extensively documented in the reviewed sources. One study on quinazoline-2,4-dione derivatives did note neuroprotective effects in an in vitro model of cerebral ischemia, an activity that can be related to anticonvulsant potential but is not a direct measure of it. The development of new anticonvulsant candidates from the quinazoline class would be greatly advanced by further characterization in such targeted in vitro systems.

Computational Chemistry and in Silico Studies

Molecular Docking Analysis for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.tr This method is widely used to understand how a ligand, such as 4-Benzylthioquinazoline, might interact with the active site of a protein.

Characterization of Binding Affinities and Modes at Target Active Sites

Binding affinity refers to the strength of the interaction between a ligand and its target protein. malvernpanalytical.com It is often quantified by the equilibrium dissociation constant (K_D), where a smaller K_D value indicates a stronger binding affinity. malvernpanalytical.com Molecular docking studies can estimate this affinity by calculating the binding energy of the ligand-protein complex. These studies help in identifying potential biological targets for a compound by simulating its interaction with the binding sites of various proteins. nih.govnih.gov The specific orientation and conformation of the ligand within the active site, known as the binding mode, is also determined, providing a detailed picture of the non-covalent interactions at play, such as hydrogen bonds, electrostatic interactions, and hydrophobic forces. malvernpanalytical.com

For a molecule like this compound, docking studies would involve placing it into the active site of a target protein and evaluating the energetic favorability of different poses. The pose with the lowest binding energy is considered the most likely binding mode. This information is critical in the early stages of drug discovery for predicting the efficacy of a potential drug molecule. malvernpanalytical.comrjsvd.com

Identification of Key Amino Acid Residues for Interaction (e.g., Phe34 in DHFR)

A crucial outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that are key for the interaction with the ligand. nih.govnih.gov These interactions are vital for the stability of the ligand-protein complex. For instance, in studies of antifolates targeting dihydrofolate reductase (DHFR), amino acid residues like Phe34 have been identified as important for binding. The interaction patterns of diaminopteridine ring structures, common in antifolates, are highly conserved across different species and involve interactions with key residues in the DHFR active site. researchgate.net Similarly, for this compound, molecular docking could reveal which amino acids in a target protein form hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with the quinazoline (B50416) ring, the thioether linkage, and the benzyl (B1604629) group. This detailed understanding of the interaction landscape is essential for designing more potent and selective inhibitors. frontiersin.org

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.govplos.orgscispace.comarxiv.org These calculations provide fundamental insights into the molecule's stability, reactivity, and other chemical behaviors.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. schrodinger.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net For this compound, calculating the energies of these orbitals and the resulting energy gap can help predict its reactivity in various chemical and biological processes. schrodinger.comphyschemres.org

Table 1: Frontier Molecular Orbital Energies and Energy Gap This table is a hypothetical representation based on typical quantum chemical calculation results and is for illustrative purposes only. Actual values for this compound would require specific DFT calculations.

Parameter Energy (eV)
E_HOMO -6.5
E_LUMO -1.2
ΔE (HOMO-LUMO Gap) 5.3

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. uni-muenchen.desobereva.comnih.gov It is a valuable tool for predicting how a molecule will interact with other molecules, particularly with charged species. uni-muenchen.de The MEP map uses a color scale to indicate different electrostatic potential values: red typically represents regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, an MEP map would highlight the electron-rich areas, likely around the nitrogen atoms of the quinazoline ring, and electron-deficient regions. This information provides insights into its intermolecular interactions and potential sites for metabolic reactions. physchemres.org

Theoretical Descriptors for Chemical Behavior (e.g., Hardness, Softness, Electrophilicity)

Quantum chemical calculations can also provide various theoretical descriptors that quantify a molecule's chemical behavior. dergipark.org.trchimicatechnoacta.ru These global reactivity descriptors are derived from the HOMO and LUMO energies and include:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. irjweb.comresearchgate.net Hard molecules have a large HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized. researchgate.netrasayanjournal.co.in Soft molecules are generally more reactive. irjweb.com

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. rasayanjournal.co.in

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. rasayanjournal.co.innih.govarxiv.org

These descriptors provide a quantitative basis for understanding the reactivity and stability of this compound. rasayanjournal.co.in

Table 2: Theoretical Chemical Descriptors This table is a hypothetical representation based on typical quantum chemical calculation results and is for illustrative purposes only. Actual values for this compound would require specific DFT calculations.

Descriptor Value (eV)
Chemical Hardness (η) 2.65
Chemical Softness (S) 0.38
Electronegativity (χ) 3.85
Electrophilicity Index (ω) 2.80

Virtual Screening Approaches for Novel Hit Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. frontiersin.org This method is a time and cost-effective alternative to high-throughput screening. acs.org In the context of quinazoline-containing compounds, virtual screening has been successfully employed to identify novel hit compounds for various therapeutic targets. frontiersin.org

One common approach is ligand-based virtual screening, where a known active molecule is used as a "seed" to find other compounds with similar properties. acs.org For instance, a pharmacophore model can be generated based on the essential structural features of a known active quinazoline derivative. This model is then used to screen large compound databases, such as the ASINEX database, to filter for molecules that match the pharmacophore. tandfonline.comnih.gov The identified hits can then be subjected to further computational analysis, such as molecular docking, to predict their binding affinity to the target protein. tandfonline.com

Another approach is structure-based virtual screening, which relies on the three-dimensional structure of the target protein. acs.org Molecular docking simulations are performed to fit candidate molecules from a database into the binding site of the target and estimate the strength of the interaction. nih.gov For example, in the search for novel epidermal growth factor receptor (EGFR) inhibitors, a known target for many anticancer quinazoline derivatives, virtual screening can identify new quinazoline-based scaffolds with high binding affinity. frontiersin.orgnih.gov

A study on 2-aryl-4-aminoquinazoline derivatives utilized a collaborative virtual screening approach to explore the chemical space around a high-throughput screening hit. acs.org This involved in silico screening across multiple proprietary pharmaceutical company databases to identify analogues and scaffold-hop compounds based on the ligand pharmacophore. acs.org This highlights the power of virtual screening in expanding the structural diversity of potential drug candidates.

While no specific virtual screening studies have been published for this compound, these examples demonstrate a clear path for its investigation. By identifying a potential biological target for this compound, either through experimental assays or by analogy to similar compounds, virtual screening could be a powerful tool to discover novel and potent modulators of that target.

Ligand-Based Design Strategies (e.g., Pharmacophore Modeling)

Ligand-based drug design strategies are employed when the three-dimensional structure of the biological target is unknown or when there is a wealth of information about the structure-activity relationship (SAR) of a series of active compounds. tandfonline.com These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Pharmacophore modeling and quantitative structure-activity relationship (QSAR) are two key techniques in ligand-based design. tandfonline.com

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for a molecule to exert a specific biological effect. tandfonline.com For quinazoline derivatives, pharmacophore models have been developed to identify inhibitors of various enzymes, such as acetylcholinesterase (AChE). tandfonline.comnih.gov In one study, a five-point pharmacophore model (AAAHR_1) was generated from a set of known quinazoline-based AChE inhibitors. tandfonline.comnih.gov This model, consisting of three hydrogen bond acceptors, one hydrogen bond donor, and one aromatic ring, was then used as a 3D query to screen a database for new potential inhibitors. tandfonline.comnih.gov

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netufv.br 2D-QSAR models correlate activity with physicochemical descriptors, while 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D steric and electrostatic fields. frontiersin.orgfrontiersin.org These models can predict the activity of newly designed compounds and provide insights into the structural modifications that could enhance potency. frontiersin.orgacs.org For example, QSAR studies on quinazoline derivatives have been used to predict their anticancer activity against human lung cancer cell lines and to design new compounds with improved efficacy. acs.org

The application of these ligand-based design strategies to this compound would involve synthesizing and testing a series of analogues to generate SAR data. This data could then be used to build a pharmacophore model or a QSAR model, which would guide the design of more potent and selective derivatives.

In Silico Predictions of Pharmacokinetic Relevant Parameters for Compound Evaluation

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.net Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. In silico ADME prediction models have become an indispensable tool for evaluating the drug-likeness of compounds. actascientific.com

For quinazoline derivatives, numerous studies have reported the use of computational tools to predict their ADME profiles. researchgate.netdergipark.org.tridaampublications.in These predictions are often based on established rules, such as Lipinski's Rule of Five, which assesses oral bioavailability based on molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.govdergipark.org.tr

Software and online platforms are available to calculate a wide range of pharmacokinetic parameters. For example, studies on quinazolinone analogues have used computational tools to predict properties like gastrointestinal absorption, blood-brain barrier penetration, and potential for hepatotoxicity. actascientific.com In one study, the ADMET profiles of newly designed quinazoline derivatives were predicted, revealing favorable drug-like properties and low toxicity risks for the most promising candidates. researchgate.net

A hypothetical in silico ADME prediction for this compound would involve using various computational models to estimate its key pharmacokinetic parameters. The table below illustrates the types of parameters that would be evaluated.

Pharmacokinetic ParameterPredicted Value/CommentImplication for Drug Development
Absorption
Gastrointestinal (GI) AbsorptionHigh/Moderate/LowIndicates the potential for oral bioavailability.
Blood-Brain Barrier (BBB) PermeabilityPermeable/Non-permeableDetermines if the compound can reach the central nervous system.
Distribution
Plasma Protein BindingHigh/Moderate/LowAffects the concentration of free drug available to act on the target.
Metabolism
Cytochrome P450 InhibitionInhibitor/Non-inhibitor of specific isoforms (e.g., CYP2D6, CYP3A4)Predicts potential for drug-drug interactions.
Excretion
Aqueous SolubilityHigh/Moderate/LowInfluences absorption and formulation.
Toxicity
hERG InhibitionHigh/Moderate/Low riskAssesses the potential for cardiotoxicity.
Mutagenicity (Ames test)Mutagenic/Non-mutagenicIndicates the potential to cause genetic mutations.
HepatotoxicityHigh/Moderate/Low riskPredicts the potential for liver damage.

By performing such in silico analyses on this compound, researchers can gain valuable insights into its potential as a drug candidate and identify potential liabilities that may need to be addressed through structural modifications.

Advanced Analytical Methodologies for 4 Benzylthioquinazoline Research

Spectroscopic Characterization Techniques for Structure Elucidation

Spectroscopic techniques are pivotal for the unambiguous determination of the molecular structure of 4-benzylthioquinazoline. These methods provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. Both ¹H-NMR and ¹³C-NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule. organicchemistrydata.orgnih.gov

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound displays characteristic signals for the protons in the quinazoline (B50416) and benzyl (B1604629) moieties. The aromatic protons of the quinazoline ring typically appear as a complex multiplet in the downfield region, while the protons of the benzyl group's phenyl ring also resonate in this aromatic region. A key diagnostic signal is the singlet corresponding to the methylene (-CH₂-) protons of the benzyl group, which bridges the sulfur atom and the phenyl ring.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the quinazoline and benzyl aromatic rings resonate at lower field strengths. The signal for the methylene carbon is a key identifier. For quinazoline derivatives, the carbon atoms directly bonded to nitrogen atoms show characteristic chemical shifts. rsc.org

Interactive Data Table: Representative NMR Data for Quinazoline Derivatives

Nucleus Chemical Shift Range (ppm) Multiplicity Assignment
¹H7.0 - 8.5MultipletAromatic protons (Quinazoline & Benzyl rings)
¹H~4.5SingletMethylene protons (-S-CH₂ -Ph)
¹³C120 - 150SingletAromatic carbons (Quinazoline & Benzyl rings)
¹³C~35SingletMethylene carbon (-S-CH₂ -Ph)

Note: The exact chemical shifts can vary depending on the solvent and the presence of substituents.

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of this compound. nih.gov By providing a highly accurate mass measurement, HRMS allows for the confident determination of the molecular formula. nih.gov This technique is particularly valuable in confirming the successful synthesis of the target compound and in identifying unknown byproducts. nih.gov The fragmentation pattern observed in the mass spectrum can also offer structural insights, revealing characteristic cleavages of the benzylthio group and the quinazoline core.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.czpressbooks.pubmasterorganicchemistry.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. pressbooks.pubspecac.com

Key IR Absorption Bands for this compound:

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000C-H stretchAromatic C-H
1620-1580C=N stretchQuinazoline ring
1500-1400C=C stretchAromatic rings
750-700C-S stretchThioether linkage

The spectrum will show characteristic peaks for the aromatic C-H stretching vibrations and the C=C and C=N stretching vibrations within the quinazoline and benzyl rings. vscht.cz The presence of the C-S bond can also be inferred from characteristic absorptions in the fingerprint region of the spectrum. specac.com

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are fundamental for the separation, purification, and quantification of this compound from reaction mixtures and biological matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of quinazoline derivatives. nih.govresearchgate.net A reversed-phase HPLC method, typically employing a C18 column, can be developed for the analysis of this compound. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. pharmjournal.rumdpi.com Detection is commonly achieved using a UV detector, as the quinazoline ring system possesses a strong chromophore. pharmjournal.ru This method allows for the determination of the purity of synthesized compounds and can be validated for the quantification of this compound in various samples. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. rjpbcs.comresearchgate.netphytojournal.com For this compound, GC-MS can be utilized for both qualitative and quantitative analysis. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass spectra for each component, allowing for their identification. nih.gov This technique is particularly useful for monitoring reaction progress and identifying impurities in the synthesis of this compound and related compounds. nih.gov

In Vitro Assay Methodologies for Biological Evaluation

In vitro assays are fundamental in determining the biological activity of a compound at the cellular and molecular level. For this compound and its derivatives, these assays provide crucial data on their potential as therapeutic agents.

Cell Viability and Proliferation Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. This assay is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

In the context of this compound research, the MTT assay is instrumental in evaluating its cytotoxic effects on various cancer cell lines. For instance, studies on structurally related 2,3,6-substituted-quinazolin-4-ones have utilized this method to screen for antitumor activity. In a typical protocol, cancer cells are seeded in 96-well plates and treated with different concentrations of the test compound. After a specific incubation period, an MTT solution is added to each well. Following another incubation period to allow for formazan formation, a solubilizing agent like DMSO is added to dissolve the crystals. The absorbance is then measured using a spectrophotometer, typically at a wavelength of 570 nm. The results are often expressed as the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Research on methoxylated 2-benzylthio-quinazoline-4(3H)-ones, which share a core structure with this compound, has demonstrated significant antitumor activity against various human cancer cell lines. For example, certain derivatives have shown potent activity, being approximately 10-fold more active than the standard anticancer drug 5-fluorouracil (B62378), with GI50 values in the low micromolar range. japsonline.com

Table 1: Illustrative Antitumor Activity of 2-Benzylthio-quinazoline Derivatives against Human Cancer Cell Lines (GI50, µM)

CompoundLeukemia (RPMI-8226)Non-Small Cell Lung Cancer (NCI-H522)Colon Cancer (HCT-116)CNS Cancer (SF-268)Melanoma (UACC-62)Ovarian Cancer (OVCAR-4)Renal Cancer (SN12C)Prostate Cancer (PC-3)Breast Cancer (MCF7)Mean GI50 (µM)
Derivative A 2.12.52.02.82.32.62.42.72.22.4
Derivative B 1.92.31.82.62.12.42.22.52.02.2

Note: This table is illustrative and based on findings for structurally similar compounds. The data represents the concentration of the compound required to inhibit the growth of the cancer cell lines by 50%.

Enzyme Inhibition Assays (e.g., DHFR, EGFR-TK)

Enzyme inhibition assays are crucial for identifying the molecular targets of a compound and understanding its mechanism of action. For quinazoline derivatives, Dihydrofolate Reductase (DHFR) and Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) are common targets of investigation due to their roles in cell proliferation and cancer.

DHFR Inhibition Assay: DHFR is a key enzyme in the synthesis of DNA precursors, making it a target for anticancer drugs. The inhibitory activity of this compound derivatives against DHFR can be determined using a spectrophotometric assay. This method measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the DHFR-catalyzed reduction of dihydrofolate. The concentration of the compound that inhibits 50% of the enzyme's activity is known as the IC50 value. Studies on new methoxylated 2-benzylthio-quinazoline-4(3H)-ones have identified compounds with potent DHFR inhibitory activity, with IC50 values in the nanomolar range. japsonline.com

Table 2: Illustrative DHFR Inhibitory Activity of 2-Benzylthio-quinazoline Derivatives

CompoundDHFR Inhibition IC50 (µM)
Derivative C 0.02
Derivative D 0.01

Note: This table is illustrative and based on findings for structurally similar compounds. The IC50 value represents the concentration of the compound required to inhibit 50% of the DHFR enzyme activity.

Antimicrobial Susceptibility Testing (e.g., Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC))

Antimicrobial susceptibility testing is performed to determine the effectiveness of a compound against various microorganisms. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

The antimicrobial activity of this compound derivatives can be evaluated against a panel of Gram-positive and Gram-negative bacteria using broth microdilution methods. In this technique, serial dilutions of the compound are prepared in a liquid growth medium in a 96-well plate, and a standardized bacterial suspension is added to each well. After incubation, the wells are visually inspected for turbidity to determine the MIC. To determine the MBC, aliquots from the wells showing no growth are plated on agar, and the number of surviving colonies is counted after further incubation. Research on methoxylated 2-benzylthio-quinazoline-4(3H)-ones has shown that some derivatives possess broad-spectrum antimicrobial activity, with MIC values comparable to standard antibiotics like Gentamicin and Ciprofloxacin. japsonline.com

Table 3: Illustrative Antimicrobial Activity (MIC, µg/mL) of 2-Benzylthio-quinazoline Derivatives

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
Derivative E 12.56.252550
Derivative F 6.253.1212.525
Gentamicin 0.50.2512
Ciprofloxacin 0.250.1250.51

Note: This table is illustrative and based on findings for structurally similar compounds. The MIC value represents the minimum concentration of the compound required to inhibit the visible growth of the bacteria.

Bioanalytical Methodologies for Preclinical Pharmacokinetic Studies

Preclinical pharmacokinetic studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by an organism. These studies require sensitive and specific bioanalytical methods to quantify the drug and its metabolites in biological matrices such as plasma, urine, and tissues.

For quinazoline derivatives, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a commonly used bioanalytical technique. This method offers high sensitivity, selectivity, and throughput for the quantification of drugs in complex biological samples. The development of a robust LC-MS/MS method involves several steps:

Sample Preparation: This step aims to extract the analyte from the biological matrix and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Chromatographic Separation: An HPLC system with a suitable column is used to separate the analyte from other components in the sample extract.

Mass Spectrometric Detection: A mass spectrometer is used to detect and quantify the analyte based on its mass-to-charge ratio. Multiple reaction monitoring (MRM) is often employed for enhanced selectivity and sensitivity.

Method Validation: The developed method must be validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, stability, and reliability.

While specific preclinical pharmacokinetic data for this compound is not extensively published, a validated HPLC method has been reported for the analysis of a structurally related quinazolinone derivative in rat plasma, demonstrating the feasibility of this approach for pharmacokinetic studies of this class of compounds. nih.gov

Future Directions and Emerging Research Avenues

Design and Synthesis of Multi-Targeting 4-Benzylthioquinazoline Analogues

The paradigm of "one drug, one target" is increasingly being challenged by the complexity of diseases such as cancer. The development of multi-targeting agents, capable of modulating several key signaling pathways simultaneously, represents a promising strategy to overcome drug resistance and enhance therapeutic efficacy. mdpi.com The this compound scaffold is well-suited for this approach due to its inherent ability to interact with multiple biological targets. mdpi.com

Future research will likely focus on the rational design and synthesis of analogues that can concurrently inhibit targets implicated in cancer progression, such as receptor tyrosine kinases (e.g., EGFR, VEGFR), intracellular signaling proteins (e.g., PI3K, Akt), and enzymes involved in metabolic reprogramming (e.g., LDHA). mdpi.comemanresearch.orgnih.gov For instance, the incorporation of functionalities known to interact with the ATP-binding sites of various kinases, alongside modifications to the benzylthio moiety to engage with adjacent pockets, could yield potent multi-kinase inhibitors. emanresearch.org

Application of Advanced Computational Methods in Lead Optimization and De Novo Design

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the identification and refinement of lead compounds. nih.govfrontiersin.org In the context of this compound, advanced computational methods are set to play a pivotal role in lead optimization and the de novo design of novel analogues. conceptlifesciences.comarxiv.org

Lead Optimization: Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations will be instrumental in elucidating the intricate relationships between the chemical structure of this compound derivatives and their biological activity. nih.govpreprints.org These methods can predict the binding affinities of novel analogues to their target proteins, identify key intermolecular interactions, and guide the synthesis of compounds with improved potency and selectivity. conceptlifesciences.com

De Novo Design: Generative artificial intelligence models are emerging as powerful tools for designing entirely new molecular structures with desired pharmacological properties. arxiv.org By learning from vast datasets of known active compounds, these algorithms can propose novel this compound derivatives that are predicted to have high affinity for specific targets. This approach, combined with fragment-based design strategies, can rapidly expand the chemical space around this privileged scaffold. fu-berlin.dersc.org

Exploration of Novel Biochemical Targets and Signaling Pathways

While the anticancer properties of some quinazoline (B50416) derivatives have been linked to the inhibition of well-established targets like dihydrofolate reductase (DHFR) and various tyrosine kinases, the full spectrum of their biological interactions remains to be explored. emanresearch.orgnih.govemanresearch.org Future research will undoubtedly focus on identifying and validating novel biochemical targets and signaling pathways modulated by this compound and its analogues.

This exploration could uncover previously unknown mechanisms of action and open up new therapeutic applications. For example, investigating the impact of these compounds on pathways involved in cancer stem cell survival, such as the Wnt/β-catenin and Notch signaling pathways, could lead to the development of agents capable of eradicating the root cause of tumor recurrence. nih.gov Furthermore, exploring their effects on the tumor microenvironment, including angiogenesis and immune evasion, may reveal opportunities for combination therapies. nih.govnih.gov

Development of Structure-Guided Derivatization Strategies for Enhanced Selectivity and Potency

The development of highly selective and potent drug candidates is a central goal of medicinal chemistry. Structure-guided derivatization, which leverages detailed structural information of the target-ligand complex, is a powerful strategy to achieve this.

Q & A

Basic: What are the optimal synthetic routes for 4-Benzylthioquinazoline, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, quinazoline derivatives are often synthesized via the Pinner reaction, where benzylthiol reacts with 4-chloroquinazoline under reflux in anhydrous toluene with a base (e.g., K2_2CO3_3) . Yield optimization requires controlling temperature (80–110°C), solvent polarity, and stoichiometric ratios. Pre-purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate intermediates. Yield improvements (>70%) are achieved by using catalytic phase-transfer agents like tetrabutylammonium bromide .

Advanced: How can mechanistic studies resolve contradictory reports on this compound’s kinase inhibition selectivity?

Methodological Answer:
Contradictions in kinase inhibition profiles (e.g., EGFR vs. VEGFR) may arise from assay variability (e.g., ATP concentration, pH). Use in vitro kinase assays with recombinant proteins under standardized conditions (10 mM ATP, pH 7.4) . Pair this with molecular docking (AutoDock Vina) to compare binding affinities across kinases. For example, hydrophobic interactions with EGFR’s C-helix (residues Leu694, Val702) may explain selectivity discrepancies . Validate using isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Basic: What spectroscopic techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR (¹H/¹³C): Confirm substitution patterns (e.g., benzylthio group at C4: δ 4.3–4.7 ppm for SCH2_2 protons) .
  • LC-MS (ESI+): Detect molecular ion [M+H]+^+ (calc. for C15_{15}H13_{13}N3_3S: 268.08) and monitor impurities (e.g., unreacted 4-chloroquinazoline) .
  • FT-IR: Identify thioether stretches (C-S, ~650 cm1^{-1}) and quinazoline ring vibrations (C=N, ~1600 cm^{-1) .

Advanced: How can researchers address discrepancies in cytotoxicity data across cell lines?

Methodological Answer:
Variability in IC50_{50} values may stem from cell-specific uptake or metabolic activity. Standardize assays using:

  • Cell Viability Assays: Compare MTT, resazurin, and ATP-lite assays in parallel .
  • Pharmacokinetic Profiling: Measure intracellular concentrations via LC-MS/MS to correlate cytotoxicity with drug accumulation .
  • Knockdown Models: Use siRNA to silence efflux transporters (e.g., P-gp) in resistant lines (e.g., MCF-7/ADR) to assess transporter-mediated discrepancies .

Basic: What protocols ensure accurate quantification of this compound in biological matrices?

Methodological Answer:

  • Sample Preparation: Protein precipitation (acetonitrile: plasma, 3:1 v/v) followed by SPE (C18 cartridges) .
  • HPLC Conditions: C18 column (5 µm, 150 × 4.6 mm), mobile phase (acetonitrile/0.1% formic acid, 60:40), flow rate 1 mL/min, UV detection at 254 nm .
  • Validation: Follow ICH guidelines for linearity (1–100 µg/mL), precision (RSD < 5%), and recovery (>85%) .

Advanced: What computational strategies predict this compound’s off-target effects in vivo?

Methodological Answer:

  • Pharmacophore Modeling (Schrödinger): Map electrostatic/hydrophobic features to identify off-target kinases .
  • Molecular Dynamics (GROMACS): Simulate binding stability (>50 ns) to assess false positives from static docking .
  • ADMET Prediction (SwissADME): Screen for CYP450 inhibition (e.g., CYP3A4) and hERG channel binding risks .

Basic: How should researchers handle and store this compound to maintain stability?

Methodological Answer:

  • Storage: –20°C in amber vials under argon to prevent oxidation of the thioether group .
  • Handling: Use nitrile gloves and fume hoods; avoid prolonged exposure to light/moisture .
  • Stability Testing: Monitor degradation via accelerated stability studies (40°C/75% RH for 30 days) with LC-MS .

Advanced: What in vivo models are suitable for evaluating this compound’s antitumor efficacy?

Methodological Answer:

  • Xenograft Models: Implant EGFR-overexpressing tumors (e.g., A431) in nude mice; dose orally (10–50 mg/kg/day) for 21 days .
  • Pharmacodynamic Markers: Quantify tumor phospho-EGFR (ELISA) and apoptosis (TUNEL staining) .
  • Toxicology: Assess liver/kidney function (ALT, BUN) and hematological parameters weekly .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.